molecular formula C25H27NO2 B12631193 (2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine CAS No. 920799-41-3

(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine

Cat. No.: B12631193
CAS No.: 920799-41-3
M. Wt: 373.5 g/mol
InChI Key: ISRDVUQULPZUSX-NBGIEHNGSA-N
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Description

(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-(Benzyloxy)benzaldehyde and (1S)-1-phenylethylamine.

    Condensation Reaction: The aldehyde group of 4-(Benzyloxy)benzaldehyde reacts with the amine group of (1S)-1-phenylethylamine under acidic or basic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the morpholine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or functional groups.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced morpholine derivatives

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound serves as a building block for the development of pharmaceuticals. Its derivatives are explored for their potential to treat various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[4-(Methoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
  • (2S)-2-[4-(Ethoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine
  • (2S)-2-[4-(Propoxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine

Uniqueness

(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. This group enhances the compound’s lipophilicity and may influence its interaction with biological targets, making it distinct from other morpholine derivatives.

Properties

CAS No.

920799-41-3

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

(2S)-4-[(1S)-1-phenylethyl]-2-(4-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C25H27NO2/c1-20(22-10-6-3-7-11-22)26-16-17-27-25(18-26)23-12-14-24(15-13-23)28-19-21-8-4-2-5-9-21/h2-15,20,25H,16-19H2,1H3/t20-,25+/m0/s1

InChI Key

ISRDVUQULPZUSX-NBGIEHNGSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCO[C@H](C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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